molecular formula C19H16N4O8S B13942214 7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid CAS No. 58890-64-5

7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid

Cat. No.: B13942214
CAS No.: 58890-64-5
M. Wt: 460.4 g/mol
InChI Key: RHDQOKKBHSAKIH-UHFFFAOYSA-N
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Description

7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-hydroxy-5-methyl-3-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-acetylamino-3-hydroxy-naphthalene-1-sulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the desired azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and amino derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Nitro and amino derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.

    Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid primarily involves its interaction with light and biological molecules:

    Light Absorption: The compound absorbs light in the visible spectrum, leading to its vibrant color. This property is due to the conjugated system of double bonds and the presence of the azo group.

    Biological Interaction: The compound can interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, making it useful in staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining amyloid proteins.

    Acid Orange 7: A commonly used azo dye in the textile industry.

Uniqueness

7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

58890-64-5

Molecular Formula

C19H16N4O8S

Molecular Weight

460.4 g/mol

IUPAC Name

7-acetamido-3-hydroxy-4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C19H16N4O8S/c1-9-5-14(19(26)15(6-9)23(27)28)21-22-18-12-4-3-11(20-10(2)24)7-13(12)17(8-16(18)25)32(29,30)31/h3-8,25-26H,1-2H3,(H,20,24)(H,29,30,31)

InChI Key

RHDQOKKBHSAKIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)O)NC(=O)C

Origin of Product

United States

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